molecular formula C17H16 B1603351 2-ethyl-4-phenyl-1H-indene CAS No. 203983-14-6

2-ethyl-4-phenyl-1H-indene

Cat. No. B1603351
Key on ui cas rn: 203983-14-6
M. Wt: 220.31 g/mol
InChI Key: IQMKQIKLBXJNII-UHFFFAOYSA-N
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Patent
US06838522B2

Procedure details

To a 1-liter four-necked round flask (equipped with a stirrer, a dropping funnel and a thermometer) were fed 29.3 g (123.9 mmol) of 2-ethyl-1-hydroxy-4-phenylindane, 51.6 g (371.4 mmol) of triethylamine, 0.75 g (6.3 mmol) of 4-dimethylaminopyridine and 294 ml of methylene chloride. Then, a solution obtained by dissolving 19.2 ml (247.5 mmol) of methanesulfonyl chloride in 19.5 ml of methylene chloride was dropwise added slowly to the system while cooling with ice in a nitrogen atmosphere. After the addition was completed, the resulting mixture was reacted for another 3.5 hours at the same temperature. The reaction mixture was poured in 500 ml of ice water, then the organic phase was separated, and the aqueous phase was further extracted twice with 150 ml of methylene chloride. The whole organic phase was successively washed with a saturated NaHCO3 solution and a saturated salt solution, and dried with anhydrous Na2SO4. The solvent was distilled off under reduced pressure, and the residue was separated by silica gel chromatography (developed with hexane), to obtain 19.7 g of the aimed product (mixture of two kinds of isomers) as a light yellow liquid (yield: 73%)
Name
2-ethyl-1-hydroxy-4-phenylindane
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
51.6 g
Type
reactant
Reaction Step Two
Quantity
19.2 mL
Type
reactant
Reaction Step Three
Quantity
19.5 mL
Type
solvent
Reaction Step Three
Quantity
0.75 g
Type
catalyst
Reaction Step Four
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
294 mL
Type
solvent
Reaction Step Six
Yield
73%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:4]1O)[CH3:2].C(N(CC)CC)C.CS(Cl)(=O)=O>CN(C)C1C=CN=CC=1.C(Cl)Cl>[CH2:1]([C:3]1[CH2:4][C:5]2[C:10]([CH:11]=1)=[C:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH:8]=[CH:7][CH:6]=2)[CH3:2]

Inputs

Step One
Name
2-ethyl-1-hydroxy-4-phenylindane
Quantity
29.3 g
Type
reactant
Smiles
C(C)C1C(C2=CC=CC(=C2C1)C1=CC=CC=C1)O
Step Two
Name
Quantity
51.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
19.2 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
19.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0.75 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Five
Name
ice water
Quantity
500 mL
Type
solvent
Smiles
Step Six
Name
Quantity
294 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1-liter four-necked round flask (equipped with a stirrer, a dropping funnel
CUSTOM
Type
CUSTOM
Details
Then, a solution obtained
ADDITION
Type
ADDITION
Details
was dropwise added slowly to the system
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice in a nitrogen atmosphere
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the resulting mixture was reacted for another 3.5 hours at the same temperature
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was further extracted twice with 150 ml of methylene chloride
WASH
Type
WASH
Details
The whole organic phase was successively washed with a saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated salt solution, and dried with anhydrous Na2SO4
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was separated by silica gel chromatography (developed with hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1CC2=CC=CC(=C2C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.7 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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